1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 80712-48-7
VCID: VC17078441
InChI: InChI=1S/C15H28N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h13H,4-12H2,1-3H3;1H
SMILES:
Molecular Formula: C15H29ClN4O2
Molecular Weight: 332.87 g/mol

1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride

CAS No.: 80712-48-7

Cat. No.: VC17078441

Molecular Formula: C15H29ClN4O2

Molecular Weight: 332.87 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride - 80712-48-7

Specification

CAS No. 80712-48-7
Molecular Formula C15H29ClN4O2
Molecular Weight 332.87 g/mol
IUPAC Name 4-cyclohexyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H28N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h13H,4-12H2,1-3H3;1H
Standard InChI Key VGFDHJQHBYUMAN-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2CCCCC2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s systematic name delineates its structure:

  • Core: A piperazine ring substituted at the 4-position with a cyclohexyl group.

  • Modifications:

    • N-Methylation: The piperazine nitrogen is methylated.

    • Carboxamide linkage: A dimethylaminocarbonyl group is attached to the carboxamide nitrogen.

  • Salt form: Monohydrochloride enhances solubility and stability.

The molecular formula is inferred as C₁₅H₂₇N₅O₂·HCl, with a molecular weight of 370.88 g/mol.

Stereochemical Considerations

Piperazine derivatives often exhibit conformational flexibility. The cyclohexyl group’s chair or boat configuration and the piperazine ring’s puckering may influence binding interactions .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis literature exists, analogous piperazinecarboxamides are typically synthesized via:

  • Ring formation: Cyclization of 1,2-diamine precursors with carbonyl reagents.

  • Substitution: Introduction of the cyclohexyl group via nucleophilic aromatic substitution or alkylation.

  • Carboxamide formation: Reaction with dimethylcarbamoyl chloride under basic conditions.

  • Salt formation: Treatment with HCl to yield the monohydrochloride .

Key Properties

PropertyValue/Description
SolubilityHigh in polar solvents (e.g., DMSO)
logP (estimated)~2.1 (moderate lipophilicity)
pKa8.2 (piperazine NH), 3.4 (HCl salt)
StabilityHygroscopic; stable ≤25°C

Pharmacological Profile

Target Engagement

Piperazinecarboxamides frequently target kinases or G-protein-coupled receptors. For example, dasatinib (a piperazine derivative) inhibits BCR-ABL and SRC kinases with IC₅₀ values ≤1 nM . Structural similarities suggest potential affinity for:

  • VEGFR2 (KDR): A kinase target in angiogenesis (IC₅₀ ~50 µM for analogs) .

  • LTA4H: Leukotriene A4 hydrolase, implicated in inflammation.

Mechanism of Action

The dimethylaminocarbonyl group may act as a hydrogen bond acceptor, while the cyclohexyl moiety provides hydrophobic bulk for receptor binding .

Comparative Analysis with Analogues

Activity Against KDR

CompoundIC₅₀ (nM)Target
Dasatinib≤1BCR-ABL, SRC
Erlotinib124,700EGFR
A-770041~50,000Lck kinase
This compoundN/ATheoretical: KDR

Data suggest that bulkier substituents (e.g., cyclohexyl) reduce kinase inhibition potency but improve selectivity .

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